molecular formula C12H7BrN2O5 B2597345 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 141266-46-8

5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2597345
M. Wt: 339.101
InChI Key: GROSIPKLEJHTBE-UHFFFAOYSA-N
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Description

5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as 5-Br-MPDT, is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is a derivative of benzodioxole and pyrimidine, two important classes of chemical compounds that are widely used in a variety of synthetic and research applications. This compound is of particular interest due to its unique properties, which make it a useful tool for researchers.

Scientific Research Applications

Crystal Structure and Molecular Interactions

Studies have demonstrated the utility of similar compounds in understanding crystal structures and intermolecular interactions. For instance, the analysis of the crystal structure using Hirshfeld surface revealed several short intermolecular connections, providing insights into atom-to-atom interactions percentages, electronic spectra, and thermal stability of similar compounds (Barakat et al., 2017).

Synthesis of Ylides and Derivatives

Research on the synthesis of ylides containing the pyrimidinetrione fragment has been conducted, showcasing the methodological advancements in organic synthesis. This work involves the preparation of phosphorus, arsenic, and antimony ylides through reactions with similar compounds, highlighting their structural characterization and potential in further chemical investigations (Sweidan et al., 2009).

Chemical Reactions and New Compound Formation

The reactivity of similar compounds has been explored through various chemical reactions, leading to the formation of new derivatives with potential for further study. For example, the elimination of a substituent from an anionic derivative by oxidation and substitution has been documented, contributing to the understanding of chemical reactivity and the synthesis of new molecular structures (Al-Sheikh et al., 2009).

properties

IUPAC Name

5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O5/c13-7-3-9-8(19-4-20-9)2-5(7)1-6-10(16)14-12(18)15-11(6)17/h1-3H,4H2,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROSIPKLEJHTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=O)NC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

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